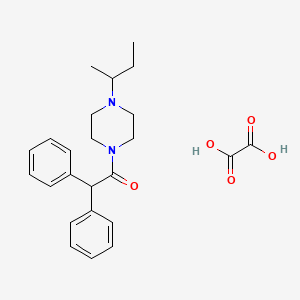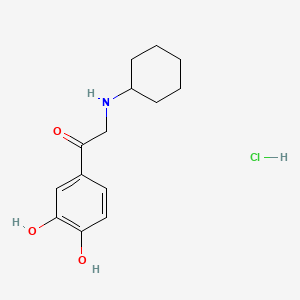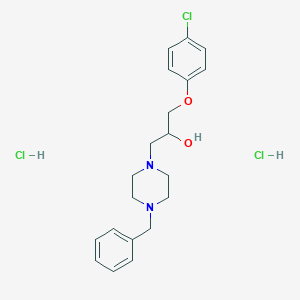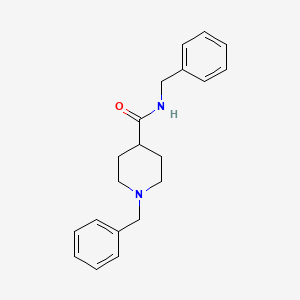![molecular formula C18H18ClN3O3S B5200909 N-[4-(benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5200909.png)
N-[4-(benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide is a complex organic compound with a molecular formula of C18H18ClN3O3S and a molecular weight of 391.9 g/mol
Métodos De Preparación
The synthesis of N-[4-(benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide involves multiple steps, typically starting with the preparation of the benzimidazole ring. The synthetic route may include the following steps:
Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Oxobutyl Chain: The benzimidazole ring is then reacted with a suitable oxobutyl halide in the presence of a base to form the N-(benzimidazol-1-yl)-4-oxobutyl intermediate.
Sulfonamide Formation: The intermediate is then reacted with 4-chloro-N-methylbenzenesulfonyl chloride in the presence of a base to form the final product
Análisis De Reacciones Químicas
N-[4-(benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives
Aplicaciones Científicas De Investigación
N-[4-(benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes .
Mecanismo De Acción
The mechanism of action of N-[4-(benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The sulfonamide group can interfere with enzyme activity, leading to the disruption of metabolic pathways. These interactions result in the compound’s biological effects .
Comparación Con Compuestos Similares
N-[4-(benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide can be compared with similar compounds such as:
N-(benzimidazol-1-yl)-4-oxobutylbenzenesulfonamide: Lacks the chlorine atom, resulting in different reactivity and biological activity.
N-(benzimidazol-1-yl)-4-oxobutyl-4-methylbenzenesulfonamide: Contains a methyl group instead of chlorine, affecting its chemical properties.
N-(benzimidazol-1-yl)-4-oxobutyl-4-fluorobenzenesulfonamide: The fluorine atom alters its electronic properties and reactivity .
These comparisons highlight the unique features of this compound, particularly its chlorine atom, which contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[4-(benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-21(26(24,25)15-10-8-14(19)9-11-15)12-4-7-18(23)22-13-20-16-5-2-3-6-17(16)22/h2-3,5-6,8-11,13H,4,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBAYLRDILGWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)N1C=NC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200835.png)



![1-(4-Methoxyphenyl)sulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5200865.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5200883.png)



![N-[4-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5200920.png)



